Lasmiditan

Catalog No.
S532530
CAS No.
439239-90-4
M.F
C19H18F3N3O2
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lasmiditan

CAS Number

439239-90-4

Product Name

Lasmiditan

IUPAC Name

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27)

InChI Key

XEDHVZKDSYZQBF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F

solubility

Soluble in DMSO, not in water

Synonyms

2,4,6-trifluoro-N-(6-((1-methylpiperidin-4-yl)carbonyl)pyridin-2yl)benzamide, COL-144, lasmiditan, lasmiditan hydrochloride, LY573144, Reyvow

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F

The exact mass of the compound Lasmiditan is 377.1351 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lasmiditan (CAS 439239-90-4) is a highly selective, lipophilic 5-HT1F receptor agonist belonging to the 'ditan' class of neuropharmacological agents [1]. Unlike classical triptans, which feature an indole core, lasmiditan utilizes a unique pyridinoyl-piperidine scaffold that fundamentally alters its receptor binding profile and physiological distribution [2]. Commercially procured primarily as a hemisuccinate salt, it presents as a white crystalline powder that is sparingly soluble in water but soluble in methanol [1]. Its high lipophilicity enables robust blood-brain barrier (BBB) penetration, making it a critical baseline material for researchers targeting central nervous system (CNS) trigeminal pathways without the confounding vascular effects inherent to older serotonergic agonists [2].

Generic substitution of lasmiditan with traditional 5-HT1B/1D agonists (e.g., sumatriptan) or earlier-generation 5-HT1F agonists (e.g., LY334370) fundamentally compromises experimental integrity in neurovascular and formulation studies. Substituting with sumatriptan introduces severe vasoconstrictive liabilities, instantly disqualifying it for cardiovascular-safe tissue models [1]. Conversely, substituting with the first-generation LY334370 introduces significant off-target 5-HT1A activation, as its selectivity is mathematically vastly inferior to lasmiditan[2]. Furthermore, from a processability standpoint, failing to specify the correct solid-state polymorph of lasmiditan hemisuccinate (e.g., using Form A instead of the dihydrate Form D in aqueous environments) leads to uncontrolled phase conversions during wet granulation, ruining batch reproducibility [3].

Receptor Selectivity and Off-Target 5-HT1A Avoidance

In competitive radioligand binding assays, lasmiditan demonstrates a Ki of 2.21 nM for the 5-HT1F receptor with a >470-fold selectivity over the 5-HT1A receptor [1]. In stark contrast, the legacy comparator LY334370 exhibits only an 8-fold preference for 5-HT1F over 5-HT1A [2].

Evidence Dimension5-HT1F vs 5-HT1A Selectivity Ratio
Target Compound DataLasmiditan: >470-fold selectivity (Ki = 2.21 nM for 5-HT1F)
Comparator Or BaselineLY334370: ~8-fold selectivity
Quantified DifferenceLasmiditan offers nearly 60x greater relative selectivity against 5-HT1A compared to LY334370.
ConditionsIn vitro radioligand binding assays on human cloned receptors

Procuring lasmiditan ensures precision in neuropharmacological assays by eliminating confounding 5-HT1A activation, a major flaw in first-generation ditans.

Elimination of Vasoconstrictive Liability in Tissue Models

When tested in the rabbit saphenous vein model—a standard surrogate for human coronary artery contractility—lasmiditan induced no measurable vasoconstriction at concentrations up to 100 μM [1]. At the exact same dosage, the benchmark triptan sumatriptan triggered 50% maximal vessel contraction [1].

Evidence DimensionVessel Contraction at 100 μM
Target Compound DataLasmiditan: 0% contraction
Comparator Or BaselineSumatriptan: 50% maximal contraction
Quantified DifferenceAbsolute elimination of vasoconstrictive response compared to the sumatriptan baseline.
ConditionsRabbit saphenous vein ex vivo model

This makes lasmiditan the mandatory choice for neurogenic inflammation models where maintaining baseline vascular tone is critical.

Central vs. Peripheral Pathway Penetration

Lasmiditan's lipophilic pyridinoyl-piperidine structure allows it to readily cross the blood-brain barrier (BBB), directly inhibiting c-fos expression in the central trigeminal nucleus caudalis (TNC) [1]. Sumatriptan, lacking this lipophilicity, cannot cross the BBB under normal physiological conditions and is restricted to peripheral 5-HT1B/1D receptor activation [1].

Evidence DimensionCNS Target Engagement (c-fos inhibition in TNC)
Target Compound DataLasmiditan: Active centrally (crosses BBB)
Comparator Or BaselineSumatriptan: Inactive centrally (does not cross BBB)
Quantified DifferenceLasmiditan provides central TNC modulation, whereas sumatriptan is restricted to peripheral afferents.
ConditionsIn vivo rodent models of trigeminal ganglion stimulation

Researchers studying central sensitization mechanisms must procure lasmiditan over triptans to ensure the active agent actually reaches the central nervous system targets.

Polymorphic Stability in Aqueous Processing

During formulation and wet granulation, lasmiditan hemisuccinate exhibits distinct polymorphic behaviors; Form A is highly unstable in the presence of water and spontaneously converts to pseudo-polymorphic forms [1]. Form D, a stable dihydrate, can be deliberately produced and maintained during aqueous processing, ensuring batch-to-batch structural consistency [1].

Evidence DimensionPhase Stability in Aqueous Media
Target Compound DataForm D: Stable dihydrate
Comparator Or BaselineForm A: Unstable, converts to Forms D/E/F
Quantified DifferenceForm D prevents uncontrolled polymorphic transition during wet granulation.
ConditionsAqueous wet granulation processing

Procuring or isolating the correct polymorph (Form D) is essential for formulation scientists to prevent batch failure during aqueous drug delivery manufacturing.

Cardiovascular-Safe Neuropharmacology Assays

Because lasmiditan completely lacks the vasoconstrictive liabilities of triptans, it is the preferred positive control for in vitro and ex vivo trigeminal nerve assays where maintaining baseline vascular tone is critical, such as in isolated coronary artery or saphenous vein preparations [1].

Central Sensitization and BBB-Penetrant Modeling

Lasmiditan is the optimal procurement choice for in vivo models studying the central trigeminal nucleus caudalis (TNC). Its ability to cross the blood-brain barrier allows researchers to isolate central 5-HT1F-mediated c-fos inhibition without the peripheral-only limitations of sumatriptan [2].

Aqueous Wet Granulation Formulation Development

For formulation scientists developing solid oral dosage forms, procuring and stabilizing the correct polymorph of lasmiditan hemisuccinate (specifically the water-stable Form D) is essential. It serves as a benchmark active pharmaceutical ingredient (API) for studying phase-conversion dynamics during high-shear wet granulation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

377.13511131 g/mol

Monoisotopic Mass

377.13511131 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

760I9WM792

Drug Indication

Lasmiditan is indicated for the acute treatment of migraine with or without aura in adults.
RAYVOW is indicated for the acute treatment of the headache phase of migraine attacks, with or without aura in adults.
Treatment of migraine

Livertox Summary

Lasmiditan is a small molecule selective agonist of the serotonin 1F [5HT1F] receptor which decreases neuron activity that is thought to mediate pain and inflammation associated with migraine headaches. In clinical trials, lasmiditan was found to shorten the duration of migraine headache pain and other associated symptoms. Lasmiditan is generally well tolerated and has been associated with only rare instances of transient serum aminotransferase elevations during therapy but with no instances of clinically apparent liver injury.

Drug Classes

Migraine Headache Agents

Pharmacology

Lasmiditan belongs to a new and novel class of acute anti-migraine medications that exert their effects via inhibition of neuronal firing rather than vasoconstriction of cerebral arteries.[A187244] Lasmiditan appears to have a relatively quick onset of action (an important characteristic in acute migraine treatment) with some patients reporting benefit within 20 minutes.[A187322] Due to its ability to cause CNS depression (e.g. drowsiness, dizziness), lasmiditan may cause significant driving impairment and patients should be advised not to participate in activities requiring mental alertness for at least 8 hours after dosing.[L9338] Lasmiditan may carry some potential for abuse and should be used with caution in patients who may be at risk of drug abuse - its controlled substance scheduling is currently under review in the United States by the Drug Enforcement Administration (DEA).[L9338]

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Mechanism of Action

The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1F [HSA:3355] [KO:K04153]

Other CAS

439239-90-4

Absorption Distribution and Excretion

Oral absorption of lasmiditan is quick, with a median tmax of 1.8 hours. An open-label study looking at absorption pharmacokinetics found the Cmax and AUC0-t of lasmiditan following oral administration to be 322.8 ± 122.0 ng/mL and 1892 ± 746.0 ng.h/mL, respectively. The oral bioavailability of lasmiditan has been reported as approximately 40%. Co-administration of lasmiditan with a high-fat meal increased its Cmax and AUC by 22% and 19%, respectively, and delayed Tmax by approximately 1 hour - these differences in absorption are relatively minor and unlikely to be clinically significant. Similarly, severe renal impairment and mild-moderate hepatic impairment were found to increase both AUC and Cmax, but not to a clinically significant extent.
Lasmiditan is eliminated primarily via metabolism, with renal excretion accounting for a small fraction of its total elimination. Of the small amount of drug found in the urine post-dose, approximately 66% is comprised of lasmiditan's S-M8 metabolite. Only 3% of an administered dose of lasmiditan was recovered unchanged in the urine, further implying a relatively extensive metabolism of this drug.
Lasmiditan has been shown to penetrate the blood-brain barrier.

Metabolism Metabolites

The hepatic and extra-hepatic metabolism of lasmiditan is catalyzed primarily by non-CYP enzymes, with ketone reduction appearing to be the primary pathway. While the specific enzymes involved in the metabolism of lasmiditan have not been elucidated, FDA labeling states that the following enzymes are _not_ involved in its metabolism: monoamine oxidases, CYP450 reductase, xanthine oxidase, alcohol dehydrogenase, aldehyde dehydrogenase, and aldo-keto reductases. The metabolites of lasmiditan have not been characterized in published research, but two of its metabolites (M7 and M18) are considered to be pharmacologically inactive.

Wikipedia

Lasmiditan
Nalorphine_dinicotinate

FDA Medication Guides

Reyvow
Lasmiditan Succinate
TABLET;ORAL
ELI LILLY AND CO
09/15/2022

Biological Half Life

The mean elimination half-life of lasmiditan is 5.7 hours.

Use Classification

Human drugs -> Analgesics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Curto M, Cipolla F, Cisale GY, Capi M, Spuntarelli V, Guglielmetti M, Martelletti P, Lionetto L. Profiling lasmiditan as a treatment option for migraine. Expert Opin Pharmacother. 2019 Nov 25:1-7. doi: 10.1080/14656566.2019.1694004. [Epub ahead of print] PubMed PMID: 31766908.
2: Lamb YN. Lasmiditan: First Approval. Drugs. 2019 Dec;79(18):1989-1996. doi: 10.1007/s40265-019-01225-7. Review. PubMed PMID: 31749059.
3: Wilbraham D, Berg PH, Tsai M, Liffick E, Loo LS, Doty EG, Sellers E. Abuse Potential of Lasmiditan: A Phase 1 Randomized, Placebo- and Alprazolam-Controlled Crossover Study. J Clin Pharmacol. 2019 Nov 20. doi: 10.1002/jcph.1543. [Epub ahead of print] PubMed PMID: 31745991.
4: Knievel K, Buchanan AS, Lombard L, Baygani S, Raskin J, Krege JH, Loo LS, Komori M, Tobin J. Lasmiditan for the acute treatment of migraine: Subgroup analyses by prior response to triptans. Cephalalgia. 2019 Nov 19:333102419889350. doi: 10.1177/0333102419889350. [Epub ahead of print] PubMed PMID: 31744319.
5: Ashina M, Vasudeva R, Jin L, Lombard L, Gray E, Doty EG, Yunes-Medina L, Kinchen KS, Tassorelli C. Onset of Efficacy Following Oral Treatment With Lasmiditan for the Acute Treatment of Migraine: Integrated Results From 2 Randomized Double-Blind Placebo-Controlled Phase 3 Clinical Studies. Headache. 2019 Nov;59(10):1788-1801. doi: 10.1111/head.13636. Epub 2019 Sep 17. PubMed PMID: 31529622.
6: Shapiro RE, Hochstetler HM, Dennehy EB, Khanna R, Doty EG, Berg PH, Starling AJ. Lasmiditan for acute treatment of migraine in patients with cardiovascular risk factors: post-hoc analysis of pooled results from 2 randomized, double-blind, placebo-controlled, phase 3 trials. J Headache Pain. 2019 Aug 29;20(1):90. doi: 10.1186/s10194-019-1044-6. PubMed PMID: 31464581; PubMed Central PMCID: PMC6734241.
7: Brandes JL, Klise S, Krege JH, Case M, Khanna R, Vasudeva R, Raskin J, Pearlman EM, Kudrow D. Interim results of a prospective, randomized, open-label, Phase 3 study of the long-term safety and efficacy of lasmiditan for acute treatment of migraine (the GLADIATOR study). Cephalalgia. 2019 Oct;39(11):1343-1357. doi: 10.1177/0333102419864132. Epub 2019 Aug 21. PubMed PMID: 31433669; PubMed Central PMCID: PMC6779019.
8: Rubio-Beltrán E, Labastida-Ramírez A, Haanes KA, van den Bogaerdt A, Bogers AJJC, Zanelli E, Meeus L, Danser AHJ, Gralinski MR, Senese PB, Johnson KW, Kovalchin J, Villalón CM, MaassenVanDenBrink A. Characterization of binding, functional activity, and contractile responses of the selective 5-HT(1F) receptor agonist lasmiditan. Br J Pharmacol. 2019 Aug 16. doi: 10.1111/bph.14832. [Epub ahead of print] PubMed PMID: 31418454.
9: Loo LS, Plato BM, Turner IM, Case MG, Raskin J, Dowsett SA, Krege JH. Effect of a rescue or recurrence dose of lasmiditan on efficacy and safety in the acute treatment of migraine: findings from the phase 3 trials (SAMURAI and SPARTAN). BMC Neurol. 2019 Aug 13;19(1):191. doi: 10.1186/s12883-019-1420-5. PubMed PMID: 31409292; PubMed Central PMCID: PMC6691529.
10: Loo LS, Ailani J, Schim J, Baygani S, Hundemer HP, Port M, Krege JH. Efficacy and safety of lasmiditan in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials. J Headache Pain. 2019 Jul 24;20(1):84. doi: 10.1186/s10194-019-1032-x. PubMed PMID: 31340760; PubMed Central PMCID: PMC6734212.
11: Doty EG, Krege JH, Jin L, Raskin J, Halker Singh RB, Kalidas K. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine. Cephalalgia. 2019 Oct;39(12):1569-1576. doi: 10.1177/0333102419859313. Epub 2019 Jul 3. PubMed PMID: 31266353; PubMed Central PMCID: PMC6791026.
12: Krege JH, Rizzoli PB, Liffick E, Doty EG, Dowsett SA, Wang J, Buchanan AS. Safety findings from Phase 3 lasmiditan studies for acute treatment of migraine: Results from SAMURAI and SPARTAN. Cephalalgia. 2019 Jul;39(8):957-966. doi: 10.1177/0333102419855080. Epub 2019 Jun 5. PubMed PMID: 31166697; PubMed Central PMCID: PMC6787764.
13: Tepper SJ, Krege JH, Lombard L, Asafu-Adjei JK, Dowsett SA, Raskin J, Buchanan AS, Friedman DI. Characterization of Dizziness After Lasmiditan Usage: Findings From the SAMURAI and SPARTAN Acute Migraine Treatment Randomized Trials. Headache. 2019 Jul;59(7):1052-1062. doi: 10.1111/head.13544. Epub 2019 Jun 1. Erratum in: Headache. 2019 Nov;59(10):1875. PubMed PMID: 31152441.
14: Goadsby PJ, Wietecha LA, Dennehy EB, Kuca B, Case MG, Aurora SK, Gaul C. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine. Brain. 2019 Jul 1;142(7):1894-1904. doi: 10.1093/brain/awz134. PubMed PMID: 31132795; PubMed Central PMCID: PMC6620826.
15: Kuca B, Silberstein SD, Wietecha L, Berg PH, Dozier G, Lipton RB; COL MIG-301 Study Group. Lasmiditan is an effective acute treatment for migraine: A phase 3 randomized study. Neurology. 2018 Dec 11;91(24):e2222-e2232. doi: 10.1212/WNL.0000000000006641. Epub 2018 Nov 16. PubMed PMID: 30446595; PubMed Central PMCID: PMC6329326.
16: Oswald JC, Schuster NM. Lasmiditan for the treatment of acute migraine: a review and potential role in clinical practice. J Pain Res. 2018 Oct 8;11:2221-2227. doi: 10.2147/JPR.S152216. eCollection 2018. Review. PubMed PMID: 30323656; PubMed Central PMCID: PMC6181111.
17: Raffaelli B, Israel H, Neeb L, Reuter U. The safety and efficacy of the 5-HT 1F receptor agonist lasmiditan in the acute treatment of migraine. Expert Opin Pharmacother. 2017 Sep;18(13):1409-1415. doi: 10.1080/14656566.2017.1361406. Epub 2017 Aug 10. Review. PubMed PMID: 28749698.
18: Capi M, de Andrés F, Lionetto L, Gentile G, Cipolla F, Negro A, Borro M, Martelletti P, Curto M. Lasmiditan for the treatment of migraine. Expert Opin Investig Drugs. 2017 Feb;26(2):227-234. doi: 10.1080/13543784.2017.1280457. Review. PubMed PMID: 28076702.
19: Reuter U, Israel H, Neeb L. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine. Ther Adv Neurol Disord. 2015 Jan;8(1):46-54. doi: 10.1177/1756285614562419. Review. PubMed PMID: 25584073; PubMed Central PMCID: PMC4286941.
20: Rizzoli PB. Emerging therapeutic options for acute migraine: focus on the potential of lasmiditan. Neuropsychiatr Dis Treat. 2014 Mar 31;10:547-52. doi: 10.2147/NDT.S25531. eCollection 2014. Review. PubMed PMID: 24729708; PubMed Central PMCID: PMC3976237.

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